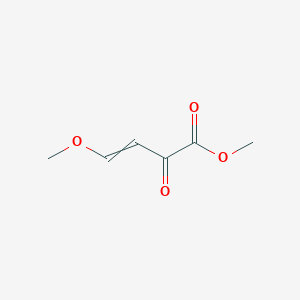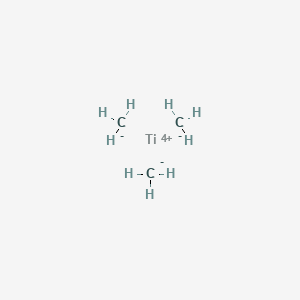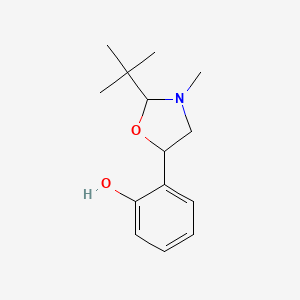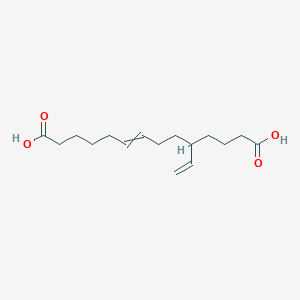
Bis(3-hydroxyphenyl) phenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-hydroxyphenyl) phenyl phosphate is a phosphorus-containing compound with the molecular formula C18H15O6P. It is known for its flame-retardant properties and is used in various industrial applications, particularly in the production of epoxy resins .
準備方法
Bis(3-hydroxyphenyl) phenyl phosphate can be synthesized through the reaction of phenyl dichlorophosphate and 1,3-dihydroxybenzene. The reaction is typically carried out in the presence of a solvent such as xylene, and the mixture is heated to facilitate the reaction . The compound is characterized by techniques such as elemental analysis, Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Bis(3-hydroxyphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Polymerization: It is used as a reactive flame-retardant in the polymerization of epoxy resins.
Common reagents used in these reactions include oxidizing agents, catalysts, and solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Bis(3-hydroxyphenyl) phenyl phosphate has several scientific research applications:
Biology: Research is ongoing to explore its potential biological applications, although specific uses in this field are still under investigation.
Medicine: Its flame-retardant properties make it useful in the development of medical devices and materials that require high thermal stability.
作用機序
The flame-retardant mechanism of bis(3-hydroxyphenyl) phenyl phosphate involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The compound interacts with the polymer matrix, enhancing its thermal stability and reducing its flammability.
類似化合物との比較
Bis(3-hydroxyphenyl) phenyl phosphate is unique due to its specific structure and flame-retardant properties. Similar compounds include:
Bisphenol A: Commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: An alternative to bisphenol A, used in various industrial applications.
Bisphenol F: Used in the production of epoxy resins and other polymeric materials.
Compared to these compounds, this compound offers superior flame-retardant properties and thermal stability, making it a valuable additive in various industrial applications.
特性
CAS番号 |
125437-37-8 |
|---|---|
分子式 |
C18H15O6P |
分子量 |
358.3 g/mol |
IUPAC名 |
bis(3-hydroxyphenyl) phenyl phosphate |
InChI |
InChI=1S/C18H15O6P/c19-14-6-4-10-17(12-14)23-25(21,22-16-8-2-1-3-9-16)24-18-11-5-7-15(20)13-18/h1-13,19-20H |
InChIキー |
RFRAYQHAUIAUFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
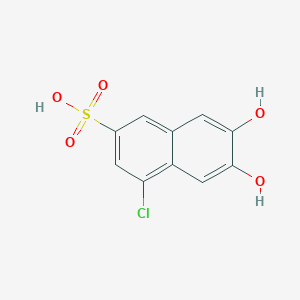
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


